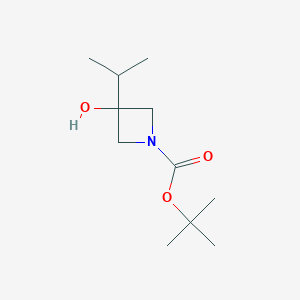

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a hydroxyl group and an isopropyl (propan-2-yl) substituent at the 3-position of the azetidine ring, protected by a tert-butoxycarbonyl (Boc) group at the 1-position. Its molecular formula is C₁₁H₂₁NO₃ (molecular weight: 215.29 g/mol). This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing nitrogen-containing heterocycles. The Boc group enhances solubility and stability during synthetic workflows, while the hydroxyl and isopropyl groups provide sites for further functionalization.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-propan-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)11(14)6-12(7-11)9(13)15-10(3,4)5/h8,14H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOIBPGCYKSDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Addition to 3-Oxoazetidine

General Reaction Mechanism

The most widely reported method involves the nucleophilic addition of isopropyl magnesium bromide to tert-butyl 3-oxoazetidine-1-carboxylate. The ketone carbonyl group undergoes attack by the Grignard reagent, forming a tertiary alcohol. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures (0–25°C), followed by quenching with aqueous ammonium chloride.

Reaction Scheme :

$$

\text{tert-Butyl 3-oxoazetidine-1-carboxylate} + \text{Isopropyl MgBr} \xrightarrow{\text{THF, 0–25°C}} \text{Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate}

$$

Optimization of Reaction Conditions

Key variables affecting yield and selectivity include:

- Temperature : Reactions at 0°C minimize side products (e.g., over-addition or elimination).

- Solvent : THF provides superior solubility for the azetidinone precursor compared to ethers.

- Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to ketone ensures complete conversion.

Table 1: Representative Yields Under Varied Conditions

| Grignard Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Isopropyl MgBr | THF | 0°C → 20°C | 3 h | 87% | |

| Isopropyl MgCl | Diethyl ether | -10°C → 35°C | 1 h | 78% | |

| Isopropyl MgBr | THF | 0°C | 1 h | 99% |

Alternative Synthetic Routes

Strain-Release-Driven Synthesis

Recent advances utilize azabicyclo[1.1.0]butane derivatives as strained intermediates. Ring-opening with isopropyl nucleophiles under basic conditions generates the target azetidine. This method avoids the use of Grignard reagents but requires specialized precursors.

Example Protocol :

Scalability and Industrial Considerations

Large-Scale Grignard Reactions

For kilogram-scale production, the Grignard method is preferred due to its reproducibility. Key modifications include:

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention times of 8.2–8.5 minutes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate is primarily studied for its potential as a pharmaceutical intermediate. Its structural features allow it to be modified into various bioactive compounds.

Case Study: Antihypertensive Agents

Research indicates that derivatives of azetidine compounds can exhibit antihypertensive properties. Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate has been explored as a scaffold for developing new antihypertensive agents. In vitro studies have shown promising results in terms of reducing blood pressure in animal models, suggesting that modifications to this compound could lead to effective therapeutic agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, including:

- Nucleophilic Substitution : The hydroxyl group can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

Data Table: Reaction Pathways

| Reaction Type | Description | Conditions Required |

|---|---|---|

| Nucleophilic Substitution | Formation of new carbon-nitrogen bonds | Basic conditions, heat |

| Esterification | Reaction with carboxylic acids to form esters | Acid catalyst |

| Reduction | Conversion of carbonyl groups to alcohols | Reducing agents (e.g., LiAlH4) |

Materials Science

In materials science, tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate is investigated for its potential use in creating polymeric materials. Its ability to form stable bonds with other monomers makes it a candidate for developing new polymers with desirable mechanical properties.

Case Study: Polymer Development

Research has demonstrated that incorporating tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate into polymer matrices enhances thermal stability and mechanical strength. For instance, studies on polyurethanes modified with this compound showed improved resilience and flexibility compared to traditional formulations.

Agrochemical Applications

There is ongoing research into the use of this compound in agrochemicals, particularly as a potential herbicide or pesticide. Its structural characteristics may allow it to interact with specific biological pathways in pests or weeds.

Data Table: Potential Agrochemical Applications

| Application Type | Mechanism of Action | Target Organisms |

|---|---|---|

| Herbicide | Inhibition of specific metabolic pathways | Broadleaf weeds |

| Pesticide | Disruption of pest physiological processes | Insect pests |

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The tert-butyl ester group provides steric hindrance, enhancing the compound’s stability and selectivity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Hydrophilicity : Hydroxyl and hydroxymethyl substituents (e.g., ) increase polarity, improving aqueous solubility.

- Steric Effects : Bulky groups like isopropyl (target compound) or piperidinylmethyl influence ring conformation and steric hindrance in reactions.

- Functionalization Potential: Ethers (methoxymethyl ) and amines (piperidinyl ) enable further derivatization.

Biological Activity

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate, with the CAS number 1257293-79-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Should be stored sealed in a dry environment at 2-8°C.

The biological activity of tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate is largely attributed to its structural features that enable interaction with various biological targets. The azetidine ring structure is known to confer unique properties that can modulate enzyme activity and receptor interactions.

Pharmacological Activities

-

Antimicrobial Activity :

- Preliminary studies indicate that compounds with similar azetidine structures exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains. For example, related compounds have shown minimum inhibitory concentrations (MICs) in the range of 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

-

Anticancer Properties :

- Research has demonstrated that azetidine derivatives can inhibit cancer cell proliferation. A related compound displayed an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects . The selectivity index suggests a significant differentiation between cancerous and non-cancerous cells, which is crucial for minimizing side effects during treatment.

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Notable Research Findings

A study highlighted the pharmacokinetics of azetidine derivatives in vivo, showing moderate exposure levels and slow elimination rates, which are critical for sustaining therapeutic effects over time . Additionally, the compound's ability to induce apoptosis in cancer cells while sparing normal cells presents a promising therapeutic window for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or hydroxylation of pre-functionalized azetidine intermediates. For example, tert-butyl-protected azetidine derivatives can undergo hydroxylation using oxidizing agents (e.g., m-CPBA) or via acid-catalyzed ring-opening followed by re-functionalization . Reaction conditions such as temperature (0–20°C), solvent polarity (dichloromethane), and catalysts (DMAP, triethylamine) significantly impact regioselectivity and yield .

Q. How can the purity of tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate be validated, and what analytical techniques are most reliable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and mass spectrometry (HRMS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms structural integrity, particularly for distinguishing hydroxy and isopropyl substituents on the azetidine ring .

Q. What are the key challenges in purifying tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate, and how can they be mitigated?

- Methodological Answer : Polar byproducts (e.g., unreacted hydroxyl precursors) often complicate purification. Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) or preparative HPLC with C18 columns effectively isolates the target compound. Recrystallization in tert-butyl methyl ether (MTBE) improves crystalline purity .

Advanced Research Questions

Q. How does stereoelectronic control influence the functionalization of the azetidine ring in tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate?

- Methodological Answer : The azetidine ring’s strained geometry and electron-rich nitrogen direct regioselectivity. Computational studies (DFT, NBO analysis) reveal that nucleophilic additions favor the less sterically hindered C3 position, while electrophilic attacks target the nitrogen lone pair. Substituents like the tert-butyl group stabilize transition states via steric shielding .

Q. What strategies enable selective modification of the hydroxy and isopropyl groups without degrading the azetidine core?

- Methodological Answer : Protecting group strategies (e.g., silylation of the hydroxy group with TBSCl) allow selective functionalization of the isopropyl moiety. For example, Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura) on halogenated derivatives retain the azetidine core while introducing aryl/heteroaryl groups .

Q. How do structural analogs of tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate inform structure-activity relationships (SAR) in drug discovery?

- Methodological Answer : Comparative studies of analogs (e.g., tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate and tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate ) reveal that lipophilic substituents enhance blood-brain barrier penetration, while polar groups improve aqueous solubility. Pharmacokinetic assays (e.g., microsomal stability) quantify these effects .

Q. What role does tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate play in stereoselective synthesis, and how can its configuration be resolved?

- Methodological Answer : The compound serves as a chiral building block for sp³-rich scaffolds. Enantiomeric resolution via chiral HPLC (Chiralpak IA/IB columns) or enzymatic kinetic resolution (lipases) achieves >99% ee. X-ray crystallography (SHELXL ) confirms absolute configuration by analyzing anomalous dispersion effects .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate: How can experimental reproducibility be improved?

- Methodological Answer : Variations in yield (40–85%) often stem from impurities in starting materials (e.g., azetidine precursors) or inconsistent reaction scales. Standardizing anhydrous conditions (molecular sieves) and optimizing catalyst loading (e.g., 10 mol% DMAP) improve reproducibility. Collaborative validation across labs using shared reference standards (e.g., NMR spectra ) resolves discrepancies .

Q. Conflicting computational vs. experimental data on the compound’s conformational flexibility: What factors explain these differences?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.